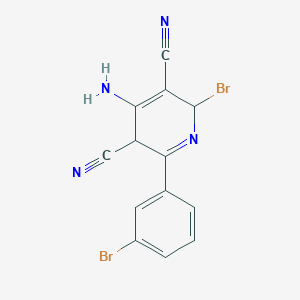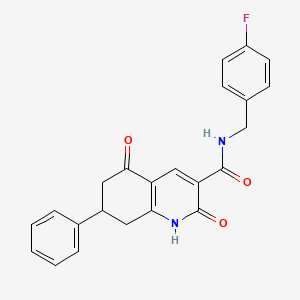![molecular formula C20H16O7 B11041284 methyl 3-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11041284.png)
methyl 3-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl ferulate , belongs to the class of cinnamic acid esters. Its chemical formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol . This compound is naturally found in various plant sources, including fruits, vegetables, and grains.
Méthodes De Préparation
Synthesis Routes::
Esterification: Methyl ferulate can be synthesized via esterification of ferulic acid (4-hydroxy-3-methoxycinnamic acid) with methanol. The reaction typically occurs under acidic conditions.
Industrial Production: While industrial-scale production methods may vary, the esterification process remains the key step. Optimization of reaction conditions, catalysts, and purification techniques ensures efficient production.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: Methyl ferulate can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the ester moiety can yield the corresponding alcohol.
Substitution: Substitution reactions may occur at the phenolic hydroxyl group or the methoxy group.
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Esterification yields methyl ferulate.
- Oxidation produces various derivatives, such as hydroxylated or carboxylated compounds.
Applications De Recherche Scientifique
Methyl ferulate finds applications across disciplines:
Chemistry: As a model compound for studying esterification reactions.
Biology: Investigated for its antioxidant properties and potential health benefits.
Medicine: Explored for its anti-inflammatory and anticancer effects .
Industry: Used in cosmetics, food additives, and natural product formulations.
Mécanisme D'action
The precise mechanism of methyl ferulate’s effects varies depending on the context. It may modulate cellular signaling pathways, interact with enzymes, or influence gene expression. Further research is needed to elucidate specific targets.
Comparaison Avec Des Composés Similaires
Methyl ferulate stands out due to its unique furochromene structure. Similar compounds include other cinnamic acid derivatives like caffeic acid, coumaric acid, and sinapic acid.
Propriétés
Formule moléculaire |
C20H16O7 |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
methyl 3-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C20H16O7/c1-24-14-9-10(7-8-12(14)21)15-16-17(27-18(15)20(23)25-2)11-5-3-4-6-13(11)26-19(16)22/h3-9,15,18,21H,1-2H3 |
Clé InChI |
CEHRWCIZNWARRG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[4-(methoxycarbonyl)phenyl]-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11041201.png)
![4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11041203.png)




![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041237.png)
![1-Hydroxyimino-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11041240.png)
![4-methyl-N-{3-methyl-1-oxo-1-[(3,4,5-trimethoxyphenyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B11041243.png)
![(2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide](/img/structure/B11041245.png)

![5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11041250.png)
![6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11041260.png)
![1-[(1E)-1-(4-hydroxy-2-oxo-2H-pyran-3-yl)ethylidene]-2-(6-methoxy-4-methylquinazolin-2-yl)guanidine](/img/structure/B11041277.png)
